molecular formula C23H22ClN5O2 B2975997 N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895015-81-3

N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2975997
CAS No.: 895015-81-3
M. Wt: 435.91
InChI Key: SCUVDRAFDBTDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 4-butylphenyl acetamide substituent and a 3-chlorophenyl group on the pyrazolo-pyrimidine core. Below, we compare this compound with structurally related analogues, focusing on substituent effects, physicochemical properties, and synthesis protocols.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-2-3-5-16-8-10-18(11-9-16)27-21(30)14-28-15-25-22-20(23(28)31)13-26-29(22)19-7-4-6-17(24)12-19/h4,6-13,15H,2-3,5,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUVDRAFDBTDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorinated aromatic compound is introduced.

    Attachment of the 4-butylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Core Structure R1 (Pyrazole Substituent) R2 (Acetamide Substituent) Molecular Weight Key References
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl 4-Butylphenyl ~423.9* N/A
N-(4-Acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl 4-Acetylphenyl ~435.8
N-(3-Chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one p-Tolyl 3-Chloro-4-methylphenyl 407.9
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one Phenyl 4-Fluorophenyl ~435.4*

Key Observations :

  • Target vs. Acetylphenyl Analogue () : The 4-butylphenyl group in the target compound introduces a hydrophobic alkyl chain, likely enhancing membrane permeability compared to the acetylphenyl group, which contains an electron-withdrawing ketone.
  • Target vs.
  • Fluorophenyl Derivative () : Fluorine substitution (4-fluorophenyl) may improve metabolic stability compared to the target’s chlorophenyl group, though with reduced steric bulk.

Physicochemical Properties

Melting points (MP), solubility, and spectroscopic data highlight substituent-driven trends:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Molecular Weight Solubility (Predicted)
Target Compound Not reported ~1668–1682* ~423.9 Low (lipophilic R2)
Acetylphenyl Analogue () Not reported ~1668 ~435.8 Moderate (polar acetyl)
p-Tolyl Analogue () Not reported ~1668 407.9 Low
4-Nitrophenyl Derivative () 231–233 1668 513.1 Very low (nitro group)
Trifluoromethylphenyl Derivative () 221–223 1682 536.0 Low

Analysis :

  • The acetamide C=O stretch (~1668–1682 cm⁻¹) is consistent across analogues, confirming structural integrity .

Biological Activity

The compound N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel pyrazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H19_{19}ClN4_{4}O
  • Molecular Weight : 348.83 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism : Pyrazolo derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Case Study : A derivative with a related structure demonstrated an IC50_{50} value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity compared to standard treatments like cisplatin .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are critical in treating chronic inflammatory diseases:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Research Findings : In vitro studies showed that similar compounds reduced inflammation markers in RAW264.7 macrophage cells .

Antimicrobial Properties

Pyrazole derivatives have been noted for their antimicrobial activities:

  • Spectrum of Activity : They display effectiveness against both bacterial and fungal pathogens.
  • Example Study : A related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Neuroprotective Effects

Emerging research suggests that pyrazolo compounds may offer neuroprotective benefits:

  • Mechanism : They may act as inhibitors of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.
  • Findings : Studies indicate potential use in treating neurodegenerative diseases like Alzheimer's .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits COX-2 and iNOS
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectiveMAO inhibition

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves condensation of substituted pyrazolo[3,4-d]pyrimidinone intermediates with α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions. Evidence from analogous syntheses shows yields up to 72% when using polar aprotic solvents (e.g., DMF) and maintaining a 1:1 molar ratio of reactants . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol) enhances purity. Monitoring tautomeric equilibria (amine:imine ~50:50) via 1H^1H NMR (δ 10.10–13.30 ppm for NH signals) is critical to control product consistency .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • 1H^1H NMR : Identify aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups), amide NH (δ ~13.30 ppm), and tautomeric NH signals (δ 10.10–11.20 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .
  • X-ray crystallography : Resolve tautomerism and confirm substituent positions (e.g., pyrazolo-pyrimidinone core geometry) .

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Structural analogs with methoxy or fluorophenyl substituents show improved solubility due to increased polarity .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with biological targets?

  • Methodological Answer : Use AutoDock4 with flexible sidechains for receptor binding sites. For example:

  • Prepare ligand files (compound 3D structure) using Open Babel.
  • Define grid boxes around catalytic pockets (e.g., kinases or proteases).
  • Run 100 Lamarckian genetic algorithm trials; analyze binding poses with PyMOL.
  • Validate docking scores (ΔG < −8 kcal/mol suggests strong binding) against experimental IC50_{50} data .

Q. What strategies resolve contradictions in tautomeric ratios observed during synthesis?

  • Methodological Answer :

  • Control solvent polarity : Higher polarity (e.g., DMSO) stabilizes the imine form, while non-polar solvents favor the amine tautomer .
  • Temperature modulation : Lower temperatures (<60°C) reduce tautomer interconversion.
  • Crystallography-guided design : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to lock the preferred tautomer .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 3-chlorophenyl group with trifluoromethyl (increases metabolic stability) or pyridinyl (improves H-bonding) .
  • Acetamide chain variation : Introduce sulfone or phosphonate moieties to enhance target affinity (e.g., kinase inhibition) .
  • Data-driven SAR : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values using multivariate regression .

Q. What experimental designs mitigate variability in biological assay results?

  • Methodological Answer :

  • Dose-response triplicates : Test 10 concentrations (0.1–100 µM) in triplicate to calculate mean IC50_{50} ± SEM.
  • Counter-screens : Use unrelated targets (e.g., CYP450 enzymes) to rule off-target effects.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.